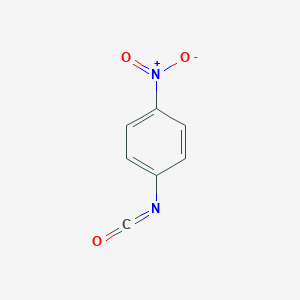
4-硝基苯异氰酸酯
描述
4-Nitrophenyl isocyanate is a yellow crystalline solid used as a pharmaceutical intermediate . It has been used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
Synthesis Analysis
4-Nitrophenyl isocyanate can be synthesized from triphosgene and 4-nitroaniline . It can also be used as a reactant to synthesize 4-aminophenyl carbamic acid methyl ester by Raney nickel catalyzed hydrogenation in a methanol-DCM solvent system .Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl isocyanate is C7H4N2O3, and its molecular weight is 164.12 . The structure exhibits intermolecular hydrogen bonds of the type C—H…O, which accounts for the stability of the molecule .Chemical Reactions Analysis
4-Nitrophenyl isocyanate (4NPC) is an alkynyl group that reacts with nitrite ion to form the reactive intermediate 4-nitrophenyl isocyanate ion. This reaction can be used to synthesize fatty acids by reacting with carbonyl groups .Physical And Chemical Properties Analysis
4-Nitrophenyl isocyanate has a melting point of 56-59 °C and a boiling point of 137-138 °C/11 mmHg . It is insoluble in water and sensitive to moisture .科学研究应用
Synthesis of Carbamic Acid Esters
4-Nitrophenyl isocyanate: is utilized in the synthesis of 4-aminophenyl carbamic acid methyl ester . This is achieved through a Raney nickel catalyzed hydrogenation process in a methanol-dichloromethane (DCM) solvent system . This application is significant in the production of pharmaceuticals and agrochemicals where carbamic acid esters serve as active intermediates.
Creation of Urea-Functionalized Derivatives
The compound is also employed to produce urea-functionalized derivatives containing p-nitrobenzene units. This is done by reacting 4-Nitrophenyl isocyanate with 1,2-bis(2’-aminophenoxy)benzene . These derivatives are important in materials science for creating polymers with specific mechanical and thermal properties.
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-Nitrophenyl isocyanate is used as an intermediate in the synthesis of various drugs. It has been used in the preparation of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide , a compound with potential medicinal properties .
作用机制
Target of Action
4-Nitrophenyl isocyanate is a chemical compound that primarily targets biological macromolecules such as proteins and nucleic acids . The compound’s isocyanate group (N=C=O) is highly reactive and can form covalent bonds with these macromolecules, altering their structure and function .
Mode of Action
The mode of action of 4-Nitrophenyl isocyanate involves the reactivity of the isocyanate group . This group can react with nucleophilic groups in biological macromolecules, such as the amine (-NH2) and hydroxyl (-OH) groups in proteins and nucleic acids . This reaction results in the formation of covalent bonds, leading to changes in the structure and function of these macromolecules .
Biochemical Pathways
Given its reactivity, it can potentially affect a wide range of biochemical processes by modifying the structure and function of key proteins and nucleic acids .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as the route of administration and the presence of other substances that can react with the isocyanate group .
Result of Action
The result of the action of 4-Nitrophenyl isocyanate at the molecular and cellular level is the modification of biological macromolecules. This can lead to changes in cellular processes, potentially resulting in cytotoxic effects . The exact effects would depend on the specific macromolecules targeted and the extent of modification .
Action Environment
The action of 4-Nitrophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Additionally, the compound’s action can be affected by temperature and pH, which can influence the rate of reaction with biological macromolecules .
安全和危害
未来方向
属性
IUPAC Name |
1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKTLQTQSALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870440 | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl isocyanate | |
CAS RN |
100-28-7 | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4X2CUC34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-Nitrophenyl isocyanate?
A1: 4-Nitrophenyl isocyanate is an organic compound with the molecular formula C7H4N2O3 and a molecular weight of 152.11 g/mol []. Its structure consists of a phenyl ring substituted with a nitro group at the para position and an isocyanate functional group (-N=C=O). While the provided abstracts do not contain detailed spectroscopic data, its structure can be confirmed by techniques like NMR and IR spectroscopy.
Q2: How does 4-Nitrophenyl isocyanate react with other molecules?
A2: 4-Nitrophenyl isocyanate is a highly reactive compound due to the presence of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols [, , ]. For example, it reacts with primary or secondary amines to form urea derivatives []. This reactivity makes it a valuable reagent in organic synthesis and for derivatizing compounds for analytical purposes.
Q3: Can you provide an example of a specific reaction mechanism involving 4-Nitrophenyl isocyanate?
A3: [] investigated the reaction of 4-Nitrophenyl isocyanate with N-bis(2-chloroethyl)amine. The reaction initially forms N-(4-nitrophenyl)-N′-bis(2-chloroethyl)urea, which then undergoes an intramolecular rearrangement. This rearrangement leads to the formation of either 2-(N-(4-nitrophenyl)imino)-3-(2′-chloroethyl)oxazolidine hydrochloride or 1-(4-nitrophenyl)-2-oxo-3-(2′-chloroethyl)imidazolidine, depending on the reaction conditions.
Q4: How is 4-Nitrophenyl isocyanate utilized in studying enzyme activity?
A4: 4-Nitrophenyl isocyanate can be used to derivatize molecules like diacylglycerols, making them detectable by techniques like High-Performance Liquid Chromatography (HPLC) []. This allows researchers to study the stereoselectivity of enzymes like lipases. For example, [] utilized 4-Nitrophenyl isocyanate to analyze the products of lipase-catalyzed hydrolysis of triacylglycerols, enabling the determination of "integral stereoselectivity" of the enzyme.
Q5: Are there applications of 4-Nitrophenyl isocyanate in materials science?
A5: Yes, [] explored the use of N-aryl-N′-pyridyl ureas, synthesized from 4-aminopyridine and various isocyanates including 4-nitrophenyl isocyanate, as thermal latent initiators for ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The study showed that the electron-withdrawing nature of the nitro substituent influenced the thermal latency and polymerization temperature, highlighting its potential in designing controlled polymerization systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



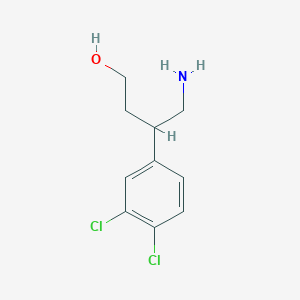
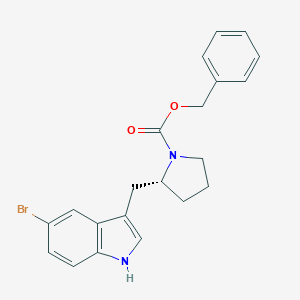
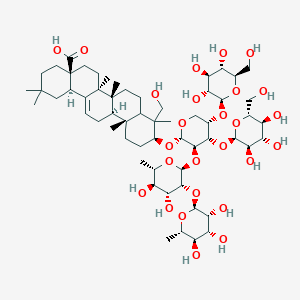


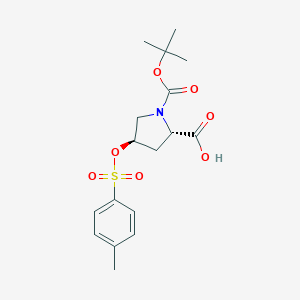

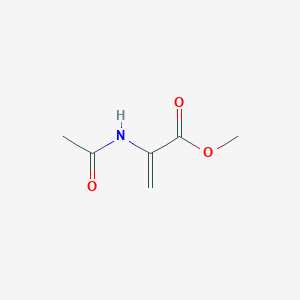

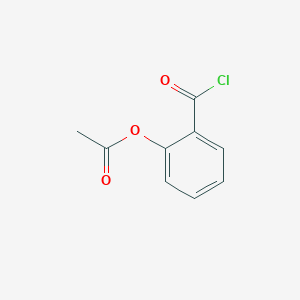

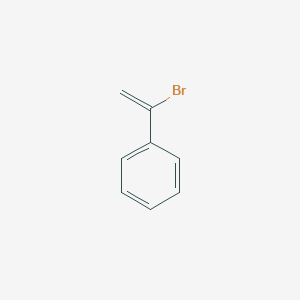
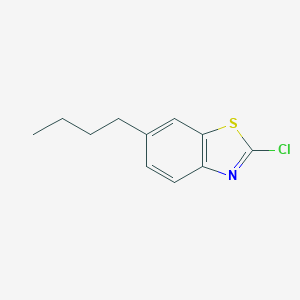
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)